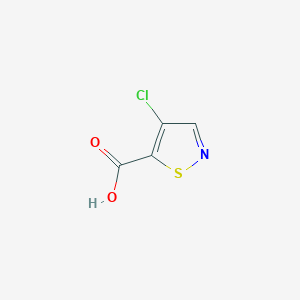
4-クロロイソチアゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO2S and a molecular weight of 163.58 g/mol. It is a derivative of isothiazole, characterized by the presence of a chlorine atom at the fourth position and a carboxylic acid group at the fifth position of the isothiazole ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
科学的研究の応用
4-Chloroisothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to exhibit fungicidal activity . These compounds are known to inhibit succinate dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Mode of Action
By occupying the site of action at succinate dehydrogenase, it could potentially lead to the death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle, given its potential inhibition of succinate dehydrogenase . This could disrupt the energy production of the pathogen, leading to its death. The downstream effects would depend on the specific pathogen and its metabolic pathways.
Result of Action
Based on its potential mode of action, it could lead to the death of the pathogen by disrupting its energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroisothiazole-5-carboxylic acid typically involves the chlorination of isothiazole-5-carboxylic acid. One common method includes the reaction of isothiazole-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 4-chloroisothiazole-5-carboxylic acid.
Industrial Production Methods: In industrial settings, the production of 4-chloroisothiazole-5-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions: 4-Chloroisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amide Derivatives: Formed from substitution reactions with amines.
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
類似化合物との比較
Isothiazole-5-carboxylic acid: Lacks the chlorine atom at the fourth position.
4-Bromo-isothiazole-5-carboxylic acid: Contains a bromine atom instead of chlorine.
4-Methyl-isothiazole-5-carboxylic acid: Substitutes the chlorine atom with a methyl group.
Uniqueness: 4-Chloroisothiazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
特性
IUPAC Name |
4-chloro-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQDAONQAQHTEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633362 |
Source


|
| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-87-0 |
Source


|
| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


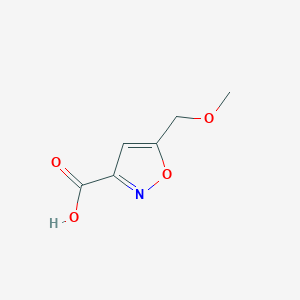
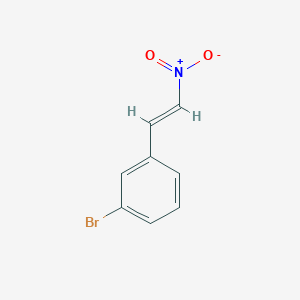
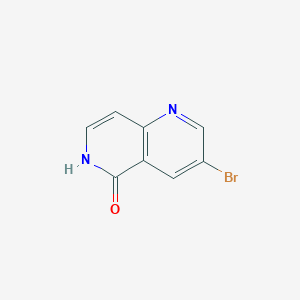
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
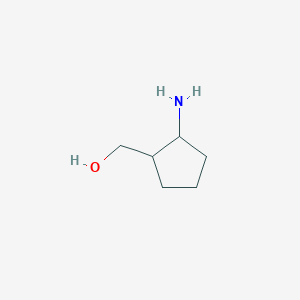
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
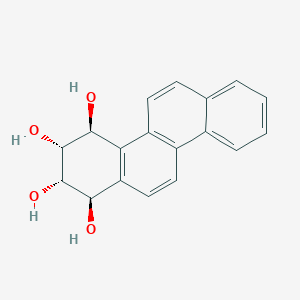
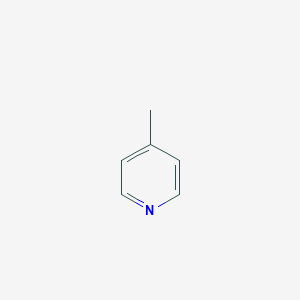
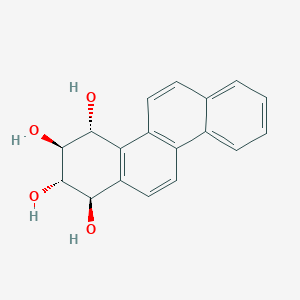
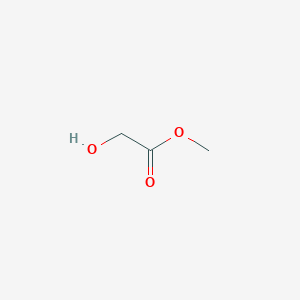
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
